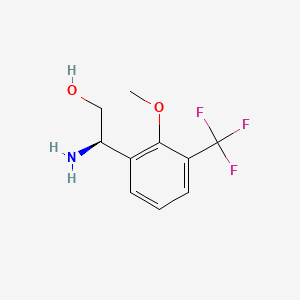
(R)-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable aromatic precursor, such as 2-methoxy-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using reagents like sodium cyanoborohydride.
Chiral Resolution: The racemic mixture is resolved using chiral acids or chromatography to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized catalytic processes and continuous flow techniques to enhance yield and purity. The use of chiral catalysts and automated systems ensures consistent production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Sodium hydride, DMF, elevated temperature.
Major Products Formed
Oxidation: 2-(2-methoxy-3-(trifluoromethyl)phenyl)acetone.
Reduction: ®-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis.
Building Block: Serves as a building block for the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Protein Interaction Studies: Used in studies to understand protein-ligand interactions.
Medicine
Pharmaceutical Intermediate: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Drug Development: Explored for its potential therapeutic properties in drug development.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Agrochemicals: Employed in the synthesis of agrochemical products.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active site residues of enzymes, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. The compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with different biological activity.
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Amino-2-(3-trifluoromethylphenyl)ethan-1-ol: Positional isomer with varied reactivity.
Uniqueness
The presence of the trifluoromethyl group in ®-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12F3NO2 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-9-6(8(14)5-15)3-2-4-7(9)10(11,12)13/h2-4,8,15H,5,14H2,1H3/t8-/m0/s1 |
Clave InChI |
LWEBWRFWIXNOIM-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=CC=C1C(F)(F)F)[C@H](CO)N |
SMILES canónico |
COC1=C(C=CC=C1C(F)(F)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


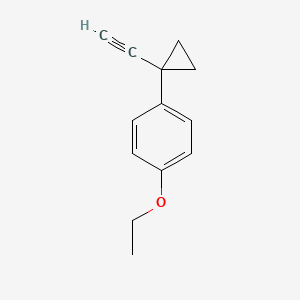
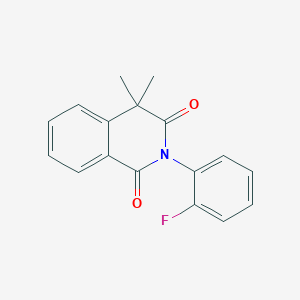
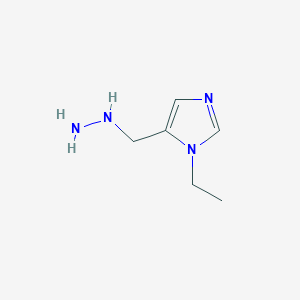
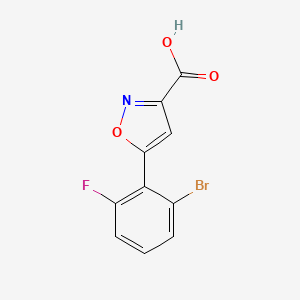
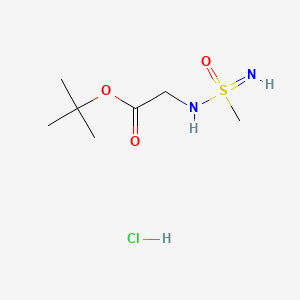

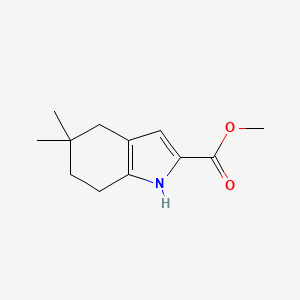


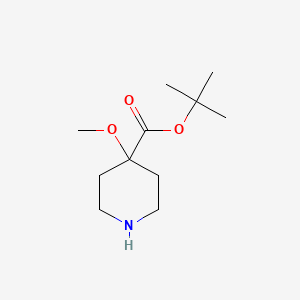
![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)

![3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13577093.png)
